2-(6-甲基哒嗪-3-基)-1,2,3,4-四氢异喹啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a heterocyclic compound that features both a pyridazine and a tetrahydroisoquinoline moiety. This compound is of interest due to its potential pharmacological activities and its role as a building block in the synthesis of more complex molecules.

科学研究应用

2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Industry: It is used in the synthesis of agrochemicals and other industrially relevant compounds.

作用机制

Target of Action

Pyridazinone derivatives, a class to which this compound belongs, have been found to interact with a wide range of biological targets .

Mode of Action

It’s known that certain pyridazinone derivatives can inhibit calcium ion influx, which is required for the activation of platelet aggregation . This suggests that 2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, suggesting that they may affect multiple biochemical pathways .

Result of Action

Pyridazinone derivatives have been associated with a wide range of pharmacological activities, including antimicrobial, antidepressant, anti-hypertensive, anticancer, antiplatelet, antiulcer, herbicidal, antifeedant, and various other anticipated biological activities .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-methylpyridazine with a suitable isoquinoline derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate, and the reaction is typically carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yield and purity are common practices in industrial settings.

化学反应分析

Types of Reactions

2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert the pyridazine ring to a dihydropyridazine derivative.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the pyridazine or isoquinoline rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized derivatives.

相似化合物的比较

Similar Compounds

Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs share structural similarities.

Isoquinoline Derivatives: Compounds such as tetrahydroisoquinoline and its derivatives are structurally related.

Uniqueness

2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline is unique due to the combination of the pyridazine and tetrahydroisoquinoline moieties in a single molecule

生物活性

2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline is a compound belonging to the tetrahydroisoquinoline family, known for its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

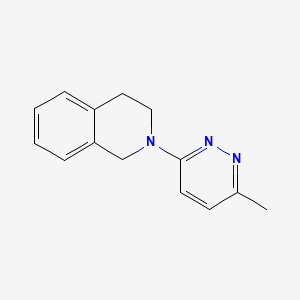

Chemical Structure

The compound can be represented structurally as follows:

This structure includes a pyridazine ring and a tetrahydroisoquinoline moiety, contributing to its biological activity.

1. Dopamine Receptor Modulation

Research indicates that derivatives of tetrahydroisoquinoline compounds exhibit significant activity as D1 receptor positive allosteric modulators . These receptors are implicated in various neurological functions, including cognition and motor control. The modulation of D1 receptors by 2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline could have implications for treating disorders such as Parkinson's disease and schizophrenia .

2. Nrf2 Activation

Recent studies have highlighted the compound's potential as an Nrf2 activator , which plays a crucial role in cellular defense against oxidative stress. Activation of Nrf2 leads to the expression of detoxifying enzymes and antioxidant proteins, providing a therapeutic pathway for neurodegenerative diseases and conditions associated with oxidative damage .

1. Positive Allosteric Modulation

The compound enhances the activity of D1 receptors indirectly by stabilizing their active conformation. This results in increased cAMP production and enhanced neurotransmission in dopaminergic pathways .

2. Oxidative Stress Response

As an Nrf2 activator, the compound upregulates genes responsible for antioxidant responses. This mechanism is vital for protecting neuronal cells from oxidative damage and could be beneficial in neuroprotection strategies .

Case Studies

- Study on Cognitive Function : In a clinical trial involving patients with cognitive impairment associated with Parkinson's disease, administration of tetrahydroisoquinoline derivatives showed improvements in cognitive scores compared to placebo groups. The study suggested that these compounds might enhance synaptic plasticity through D1 receptor modulation .

- Neuroprotection Against Oxidative Stress : Another study demonstrated that 2-(6-Methylpyridazin-3-yl)-1,2,3,4-tetrahydroisoquinoline significantly reduced markers of oxidative stress in neuronal cell cultures exposed to neurotoxic agents. This effect was attributed to its ability to activate Nrf2 pathways .

Data Tables

| Property | Description |

|---|---|

| Molecular Formula | C₁₂H₁₄N₂ |

| Mechanism | D1 receptor positive allosteric modulation; Nrf2 activation |

| Potential Applications | Treatment of Parkinson’s disease, schizophrenia, neuroprotection |

| Key Findings | Improved cognitive function; reduced oxidative stress markers in neurons |

属性

IUPAC Name |

2-(6-methylpyridazin-3-yl)-3,4-dihydro-1H-isoquinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3/c1-11-6-7-14(16-15-11)17-9-8-12-4-2-3-5-13(12)10-17/h2-7H,8-10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZHRAIINMUJENS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)N2CCC3=CC=CC=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。